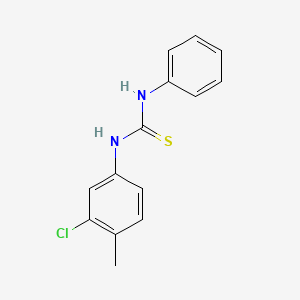

N-(3-chloro-4-methylphenyl)-N'-phenylthiourea

Übersicht

Beschreibung

N-(3-chloro-4-methylphenyl)-N'-phenylthiourea (CMPTU) is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. CMPTU belongs to the class of thiourea derivatives, which are known to have a wide range of biological activities.

Wirkmechanismus

The mechanism of action of N-(3-chloro-4-methylphenyl)-N'-phenylthiourea is not fully understood, but it is believed to act as an allosteric inhibitor by binding to a site on the enzyme or protein that is distinct from the active site. This binding induces a conformational change in the protein or enzyme, which leads to a decrease in its activity.

Biochemical and physiological effects:

This compound has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines. This compound also has anti-inflammatory properties and has been shown to reduce inflammation in animal models of disease. Additionally, this compound has been shown to modulate neuronal activity and has been proposed as a potential therapeutic agent for the treatment of pain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(3-chloro-4-methylphenyl)-N'-phenylthiourea is its specificity for certain enzymes and proteins. This allows researchers to selectively inhibit the activity of a particular protein or enzyme and study its function. However, one limitation of this compound is its potential toxicity. It has been reported to have cytotoxic effects on some cell lines, and caution should be taken when working with this compound.

Zukünftige Richtungen

There are several future directions for the use of N-(3-chloro-4-methylphenyl)-N'-phenylthiourea in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of pain. This compound has been shown to modulate neuronal activity and may have analgesic properties. Another area of interest is its potential as an anti-cancer agent. This compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines and may have potential as a chemotherapy drug. Finally, this compound may have potential as a tool for studying the function of TRP channels and other proteins involved in sensory signaling.

Synthesemethoden

N-(3-chloro-4-methylphenyl)-N'-phenylthiourea can be synthesized by reacting 3-chloro-4-methylaniline with phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction produces this compound as a white crystalline solid in high yield.

Wissenschaftliche Forschungsanwendungen

N-(3-chloro-4-methylphenyl)-N'-phenylthiourea has been extensively used in scientific research as a tool to study the function of various proteins and enzymes. It has been shown to inhibit the activity of several enzymes, including protein kinase C, which is involved in many cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been used to study the function of transient receptor potential (TRP) channels, which are involved in sensory signaling and pain perception.

Eigenschaften

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2S/c1-10-7-8-12(9-13(10)15)17-14(18)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVMWWSAMDZCFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=S)NC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30928940 | |

| Record name | N-(3-Chloro-4-methylphenyl)-N'-phenylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13528-19-3 | |

| Record name | NSC191424 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Chloro-4-methylphenyl)-N'-phenylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5795955.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5795967.png)

![1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5795974.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5795979.png)

![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5796004.png)

![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796044.png)